Product packaging for CGA-JK3(Cat. No.:CAS No. 1621626-06-9)

CGA-JK3

Cat. No.: B606624
CAS No.: 1621626-06-9
M. Wt: 261.321
InChI Key: BGHITLVWBRLDRS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of CGA-JK3 within Caffeic Acid Derivatives Research

Caffeic acid is a naturally occurring phenolic compound found in various plants. It is known for its antioxidant and anti-inflammatory properties. nih.govmdpi.comgoogle.com Caffeic acid derivatives are a group of compounds structurally related to caffeic acid, often exhibiting varied and sometimes enhanced pharmacological activities compared to the parent compound. nih.govgoogle.comscience.gov These derivatives include esters, amides, and glycosides, among others. mdpi.com Research into caffeic acid derivatives explores their potential therapeutic applications in areas such as anti-tumor, anti-oxidation, anti-inflammatory, and immune regulation. google.com this compound, as a cyclohexylamide derivative of caffeic acid, represents one such compound being investigated for its specific biological effects, particularly in the context of inflammation and innate immunity. science.govnih.govsigmaaldrich.comscience.gov

Significance of IκB Kinase β (IKKβ) Inhibition in Innate Immune Processes and Inflammatory Signaling

IκB Kinase β (IKKβ) is a key enzyme in cellular signaling pathways, playing a central role in inflammation and immunity. nih.govnih.gov IKKβ is a catalytic subunit of the IKK complex, which is essential for activating the Nuclear Factor-κB (NF-κB) pathway. nih.govnih.gov Inhibition of IKKβ is a significant strategy in the development of anti-inflammatory drugs because IKKβ regulates NF-κB activation in response to various proinflammatory stimuli, such as cytokines and pathogen-associated molecular patterns. nih.gov By inhibiting IKKβ, the phosphorylation and subsequent degradation of IκB proteins are prevented, thereby blocking the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes. nih.gov Dysregulation of the IKK/NF-κB pathway is implicated in numerous inflammatory and immune diseases. nih.gov Therefore, targeting IKKβ offers a therapeutic approach to modulate innate immune responses and control inflammatory signaling. nih.govnih.gov

Overview of Nuclear Factor-κB (NF-κB) Pathway Perturbations Relevant to this compound

The Nuclear Factor-κB (NF-κB) pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including immune responses, inflammation, cell survival, and proliferation. nih.govnih.govresearchgate.net In its inactive state, NF-κB is typically held in the cytoplasm by inhibitory proteins called IκBs. nih.gov Upon activation by various stimuli, such as those encountered in innate immune responses, the IKK complex, particularly IKKβ, phosphorylates IκB proteins. nih.govnih.gov This phosphorylation marks IκB for ubiquitination and proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and other mediators. nih.govscience.govresearchgate.net

Perturbations in the NF-κB pathway are central to the pathogenesis of many inflammatory diseases and have been linked to conditions like sepsis and acute liver failure. nih.govresearchgate.net this compound has been shown to interrupt IKKβ-inducible NF-κB activation. nih.govscience.govscience.gov Specifically, research indicates that this compound inhibits IKKβ-catalyzed IκB phosphorylation, thereby preventing IκB degradation and consequently blocking the activation pathway of NF-κB in macrophages stimulated with various Toll-like receptor (TLR) agonists. nih.govscience.govscience.gov This interruption of NF-κB activation by this compound leads to a reduction in the expression of NF-κB-regulated genes, such as those for TNF-α, IL-1α, and HMGB-1, which are key mediators of inflammatory responses. nih.govscience.govscience.gov The ability of this compound to inhibit NF-κB activation highlights its potential as a modulator of inflammatory signaling pathways. nih.govresearchgate.net

Data Table: Effect of this compound on IκBα Phosphorylation in RAW 264.7 Cells

StimulusThis compound PretreatmentIκBα Phosphorylation
Pam3CSK4NoHigh
Pam3CSK4YesReduced
LPSNoHigh
LPSYesReduced

Based on findings related to this compound's effect on IκBα phosphorylation in stimulated macrophages. researchgate.net

Data Table: Effect of this compound on NF-κB Transcriptional Activity in RAW 264.7 Cells

StimulusThis compound TreatmentNF-κB Transcriptional Activity (Relative Fluorescence Units)
Pam3CSK4NoHigh
Pam3CSK4YesReduced
LPSNoHigh
LPSYesReduced
IKKβ VectorNoHigh
IKKβ VectorYesReduced
NF-κB p65 VectorNoHigh
NF-κB p65 VectorYesMinimal Change

Based on findings related to this compound's effect on NF-κB-SEAP reporter activity in stimulated or transfected cells. researchgate.net

Properties

CAS No.

1621626-06-9

Molecular Formula

C15H19NO3

Molecular Weight

261.321

IUPAC Name

N-Cyclohexyl-3-(3,4-dihydroxy-phenyl)-acrylamide

InChI

InChI=1S/C15H19NO3/c17-13-8-6-11(10-14(13)18)7-9-15(19)16-12-4-2-1-3-5-12/h6-10,12,17-18H,1-5H2,(H,16,19)/b9-7+

InChI Key

BGHITLVWBRLDRS-VQHVLOKHSA-N

SMILES

O=C(NC1CCCCC1)/C=C/C2=CC=C(O)C(O)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGA-JK3

Origin of Product

United States

Preclinical Pharmacological Characterization of Cga Jk3

In Vitro Inhibitory Activities of CGA-JK3

In vitro studies have characterized the inhibitory effects of this compound, highlighting its interaction with key components of the NF-κB signaling pathway. nih.govnih.govnih.govmedchemexpress.comnih.gov

Specificity and Potency of IKKβ Kinase Inhibition by this compound

This compound has been shown to inhibit the kinase activity of IKKβ in cell-free reactions. nih.govmedchemexpress.comresearchgate.net This inhibition is dose-dependent. nih.govresearchgate.net Studies using catalytically active recombinant human IKKβ (rhIKKβ) demonstrated that this compound inhibits its activity. nih.govresearchgate.net While specific IC50 values for this compound's inhibition of rhIKKβ activity were presented in research, the precise numerical data were not consistently available across all search results in a format suitable for direct extraction into a table without potential misinterpretation or reliance on excluded sources. However, it is established that this compound acts as an inhibitor of IKKβ-catalyzed kinase activity. nih.govmedchemexpress.commedchemexpress.comresearchgate.net The specificity of this compound towards IKKβ compared to other kinases like JNK or TBK1 has also been examined, with findings suggesting a more pronounced effect on IKKβ. researchgate.netresearchgate.net

Competitive Mechanism of ATP Binding at IKKβ by this compound

Investigations into the molecular basis of IKKβ inhibition by this compound have revealed a competitive mechanism with respect to ATP. nih.govnih.govmedchemexpress.comresearchgate.netsigmaaldrich.comscience.gov this compound displaces a fluorescent ATP probe from the complex with IKKβ. nih.govnih.govresearchgate.netsigmaaldrich.comscience.gov Molecular docking simulations support this finding, showing that this compound can dock at the ATP-binding active site on the crystal structure of human IKKβ. nih.govresearchgate.net This competitive binding suggests that this compound interferes with ATP's ability to interact with IKKβ, thereby inhibiting the kinase activity. nih.govnih.govmedchemexpress.comresearchgate.netsigmaaldrich.comscience.gov

Effects of this compound on IκB Phosphorylation in Cellular Models

A key downstream effect of IKKβ activation is the phosphorylation of IκB proteins, particularly IκBα, which leads to their degradation and subsequent NF-κB activation. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govfrontiersin.org this compound has been shown to inhibit IKKβ-catalyzed IκB phosphorylation in cellular models, such as RAW 264.7 cells. nih.govmedchemexpress.comresearchgate.netresearchgate.netdntb.gov.ua This effect has been observed in macrophages stimulated with various Toll-like receptor (TLR) agonists (including TLR1/2, 2/6, 4, 5, 7, and 9 agonists) and endogenous cytokines like TNF-α, IL-1α, and HMGB-1. nih.govresearchgate.net By inhibiting IκB phosphorylation, this compound prevents the degradation of IκB, thus maintaining NF-κB in an inactive state in the cytoplasm. nih.govnih.govresearchgate.netnih.gov

Cellular Responses to this compound Treatment

Treatment with this compound elicits specific cellular responses, primarily centered on the modulation of the NF-κB signaling pathway and the expression of genes regulated by this pathway. nih.govnih.govresearchgate.net

Modulation of NF-κB Activation by this compound in Macrophages

This compound interrupts IKKβ-inducible NF-κB activation in macrophages. nih.govnih.govmedchemexpress.comnih.gov This modulation is a direct consequence of its inhibitory effect on IKKβ and the subsequent prevention of IκB phosphorylation and degradation. nih.govnih.govresearchgate.netnih.gov Studies in RAW 264.7 cells and mouse peritoneal macrophages have demonstrated that this compound treatment attenuates NF-κB activation induced by various stimuli, including LPS and other TLR agonists. researchgate.netresearchgate.net This indicates that this compound can effectively suppress the activation of the NF-κB pathway in key immune cells involved in inflammatory responses. nih.govnih.govresearchgate.net

Impact of this compound on Gene Expression Profiles Regulated by NF-κB (e.g., TNF-α, IL-1α, HMGB-1)

The NF-κB pathway plays a crucial role in regulating the expression of numerous genes involved in inflammation and immune responses, including pro-inflammatory cytokines and mediators. nih.govnih.govresearchgate.netdntb.gov.uanih.govfrontiersin.orgresearchgate.netresearchgate.net this compound has been shown to interrupt the NF-κB-regulated expression of genes such as TNF-α, IL-1α, and HMGB-1. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net In LPS-activated macrophages, this compound suppressed the mRNA and protein levels of TNF-α and IL-1α. nih.govresearchgate.netresearchgate.net It also inhibited the LPS-induced promoter activity of the TNF-α gene. nih.gov Furthermore, this compound attenuated the expression of HMGB-1. nih.govnih.govdntb.gov.ua This suppression of NF-κB-regulated gene expression contributes to the anti-inflammatory effects observed with this compound treatment. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net

Here are some representative data findings presented in a table format:

Table 1: Summary of In Vitro Effects of this compound

Target/AssayEffect of this compoundNotesSource(s)
rhIKKβ Kinase ActivityDose-dependent inhibitionCell-free reaction nih.govresearchgate.net
ATP Binding at IKKβCompetitive inhibition, Displacement of ATP probeDemonstrated by binding assays and molecular docking nih.govnih.govresearchgate.net
IκBα Phosphorylation (Macrophages)InhibitionObserved in response to various TLR agonists and cytokines (TNF-α, IL-1α, HMGB-1) nih.govresearchgate.netdntb.gov.ua
NF-κB Activation (Macrophages)Interruption/SuppressionInhibits IKKβ-inducible NF-κB activation nih.govnih.govresearchgate.net
TNF-α Gene Expression (Macrophages)Suppression of mRNA and protein levels, Inhibition of promoter activityObserved in LPS-activated cells nih.govresearchgate.netresearchgate.net
IL-1α Gene Expression (Macrophages)Suppression of mRNA and protein levelsObserved in LPS-activated cells nih.govresearchgate.netresearchgate.net
HMGB-1 Gene Expression (Macrophages)AttenuationObserved in response to stimuli nih.govnih.govdntb.gov.ua

Note: This table presents a summary of findings. Specific numerical data (e.g., IC50 values) were not consistently available across permitted sources in a format suitable for direct extraction and inclusion in this summary table.

Influence of this compound on Toll-like Receptor (TLR) Agonist-Stimulated Cellular Responses

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. frontiersin.orgnih.gov Activation of TLRs by their agonists triggers signaling cascades, often involving the adapter molecule MyD88 and leading to the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines. frontiersin.org

Research indicates that this compound influences cellular responses stimulated by various TLR agonists. Specifically, this compound has been shown to inhibit IκB kinase β (IKKβ)-catalyzed IκB phosphorylation in macrophages stimulated with a range of TLR agonists. nih.gov This is a crucial step in the NF-κB activation pathway, as phosphorylation of IκB leads to its degradation, allowing NF-κB to translocate to the nucleus and induce gene expression. nih.gov By inhibiting IKKβ, this compound consequently interrupts IKKβ-inducible NF-κB activation. nih.gov This interruption of the NF-κB pathway subsequently reduces the expression of NF-κB-regulated genes, including those encoding pro-inflammatory cytokines such as TNF-α, IL-1α, and HMGB-1. nih.gov

Studies using RAW 264.7 cells, a murine macrophage cell line, have demonstrated this effect. Pretreatment with this compound for a period before stimulation with TLR agonists like Pam3CSK4 (a TLR1/2 agonist) or LPS (a TLR4 agonist) resulted in decreased IκBα phosphorylation and reduced NF-κB transcriptional activity. researchgate.net

Data illustrating the impact of this compound on NF-κB transcriptional activity in RAW 264.7 cells stimulated with TLR agonists are presented in the table below:

StimulusThis compound ConcentrationNF-κB Transcriptional Activity (Relative Fluorescence Units)
Media alone-Baseline
Pam3CSK40 µMElevated
Pam3CSK4+ this compoundReduced compared to Pam3CSK4 alone
LPS0 µMElevated
LPS+ this compoundReduced compared to LPS alone

Note: Data are representative based on research findings where this compound treatment led to a reduction in NF-κB activity compared to TLR agonist stimulation alone. Specific numerical values vary depending on experimental conditions and concentration.

This inhibition of NF-κB activation by this compound suggests a mechanism by which it can ameliorate TLRs-associated inflammatory responses. nih.gov

In Vivo Preclinical Efficacy of this compound

The in vivo preclinical efficacy of this compound has been evaluated in various animal models designed to mimic severe inflammatory and septic conditions. These studies aim to determine if the inhibitory effects observed in vitro translate into beneficial outcomes in living organisms. nih.govdntb.gov.uaresearchgate.netnih.govnih.govnih.gov

Amelioration of Endotoxic Shock Models by this compound

Endotoxic shock is a life-threatening condition often induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, which acts as a potent TLR4 agonist. elifesciences.org LPS-induced endotoxic shock models in mice are commonly used to study the systemic inflammatory response syndrome (SIRS) characteristic of sepsis. researchgate.netelifesciences.org

This compound has demonstrated ameliorating effects in LPS-induced endotoxic shock models in C57BL/6J mice. nih.govdntb.gov.ua Treatment with this compound after LPS challenge has been shown to improve survival rates. researchgate.netresearchgate.net Furthermore, this compound treatment led to a suppression of excessive cytokine production, including TNF-α, IL-1α, and HMGB-1, which are significantly elevated during endotoxic shock. nih.govresearchgate.net

Survival data from an LPS-induced endotoxic shock model in C57BL/6J mice treated with this compound are summarized below:

TreatmentSurvival Rate (at a specific time point, e.g., 4 days)
LPS alone (Vehicle)Low
LPS + this compoundSignificantly higher than LPS alone

Note: Specific survival percentages vary depending on the LPS dose and experimental protocol, but studies indicate a notable improvement with this compound treatment. researchgate.netresearchgate.net

These findings suggest that this compound's ability to inhibit inflammatory pathways is effective in mitigating the severe systemic inflammation induced by LPS in vivo. nih.gov

Protective Effects of this compound in Polymicrobial Sepsis Models

Polymicrobial sepsis, often modeled using procedures like cecal ligation and puncture (CLP), involves infection with multiple types of bacteria and better reflects the complexity of human sepsis compared to endotoxic shock models. focusonseveresuffering.co.ukjcritintensivecare.orgnih.gov CLP induces a continuous release of intestinal contents into the peritoneal cavity, leading to a systemic inflammatory response. focusonseveresuffering.co.uknih.gov

This compound has shown protective effects in CLP-challenged septic shock models in C57BL/6J mice. nih.govdntb.gov.ua Similar to the endotoxic shock model, this compound treatment improved survival rates in mice subjected to CLP. researchgate.netresearchgate.net This protective effect is associated with the suppression of inflammatory mediators. nih.govresearchgate.net

Survival data from a CLP-induced polymicrobial sepsis model in C57BL/6J mice treated with this compound are presented below:

TreatmentSurvival Rate (at a specific time point, e.g., 6 days)
CLP alone (Vehicle)Low
CLP + this compoundSignificantly higher than CLP alone

Note: Survival rates in CLP models are influenced by the severity of the procedure (e.g., needle gauge for puncture), but this compound treatment consistently shows improved outcomes. researchgate.netresearchgate.net

The efficacy of this compound in polymicrobial sepsis models further supports its potential as a therapeutic agent for complex inflammatory conditions. nih.govdntb.gov.ua

Mitigation of Acute Liver Failure by this compound in Animal Models

Acute liver failure (ALF) is a severe condition characterized by rapid deterioration of liver function, often triggered by infections or toxins. nih.govnih.govamazonaws.com LPS combined with D-galactosamine (GalN) is a common animal model used to induce ALF, as GalN sensitizes hepatocytes to the effects of LPS-induced inflammation. nih.govdntb.gov.uaresearchgate.net

This compound has been shown to mitigate LPS plus D-galactosamine-induced acute liver failure in C57BL/6J mice. nih.govdntb.gov.ua In these models, this compound treatment improved survival rates and reduced hepatic injury. researchgate.net The protective effects are linked to the compound's ability to interrupt inflammatory responses that contribute to liver damage. nih.govresearchgate.net

Survival data from an LPS plus D-galactosamine-induced ALF model in C57BL/6J mice treated with this compound are shown below:

TreatmentSurvival Rate (at a specific time point, e.g., 24 hours)
LPS + GalN alone (Vehicle)Low
LPS + GalN + this compoundSignificantly higher than LPS + GalN alone

Note: Survival rates in ALF models are highly dependent on the doses of LPS and GalN used, but this compound treatment demonstrates a protective effect. researchgate.net

Molecular Mechanisms and Target Engagement of Cga Jk3

Direct Interaction of CGA-JK3 with IKKβ

This compound functions as a potent, ATP-competitive inhibitor of IKKβ's kinase activity. nih.govnih.gov This direct interaction is the foundational step for its subsequent influence on the NF-κB pathway. The compound effectively blocks the catalytic function of IKKβ, preventing the phosphorylation of its downstream targets.

Biochemical Evidence for this compound-IKKβ Binding Dynamics

Biochemical assays have provided robust evidence for the direct binding of this compound to IKKβ. Studies have demonstrated that this compound inhibits the kinase activity of IKKβ in a competitive manner with respect to ATP. nih.govnih.gov This is further substantiated by findings that this compound can displace a fluorescent ATP probe from the IKKβ complex, indicating a direct competition for the ATP-binding pocket. nih.govnih.gov In cellular contexts, this compound has been shown to inhibit the phosphorylation of IκBα in RAW 264.7 macrophage cells stimulated with various Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS). nih.govmedchemexpress.com This inhibition of IκBα phosphorylation serves as a direct functional readout of IKKβ inhibition by this compound. nih.gov

Experimental ObservationConclusionReference
Inhibition of IKKβ-catalyzed kinase activityThis compound is an inhibitor of IKKβ nih.govnih.gov
ATP-competitive inhibition mechanismThis compound binds to the ATP-binding site of IKKβ nih.govnih.gov
Displacement of fluorescent ATP probe from IKKβConfirms direct binding and competition with ATP nih.govnih.gov
Inhibition of IκBα phosphorylation in LPS-stimulated RAW 264.7 cellsDemonstrates cellular efficacy in blocking IKKβ activity nih.govmedchemexpress.com

Structural Insights into this compound Docking at the ATP-Binding Site of IKKβ

Molecular docking studies have provided a structural basis for the interaction between this compound and IKKβ. nih.gov These computational models, utilizing the crystal structure of human IKKβ, show that this compound favorably docks at the ATP-binding active site of the kinase. nih.govnih.gov The chemical structure of this compound is positioned within this pocket, allowing for interactions that stabilize the binding and prevent the subsequent binding of ATP, which is necessary for the kinase's catalytic activity. The precise orientation and interactions within the active site underscore the competitive nature of the inhibition observed in biochemical assays. nih.gov

Downstream Signaling Cascade Perturbations by this compound

The direct inhibition of IKKβ by this compound initiates a series of perturbations in the downstream signaling cascade of the NF-κB pathway. By preventing the phosphorylation of IκBα, this compound effectively halts the signal for its degradation, leading to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the transcription of NF-κB target genes. nih.gov

Analysis of IκB Degradation Pathways Affected by this compound

The canonical activation of the NF-κB pathway is contingent upon the phosphorylation of IκBα by the IKK complex, which marks it for ubiquitination and subsequent degradation by the proteasome. This compound's inhibition of IKKβ directly interferes with this initial and critical step. nih.gov By preventing IκBα phosphorylation, this compound stabilizes the IκBα protein, thereby preventing its degradation. nih.gov This leads to the continued inhibition of NF-κB, as the NF-κB/IκBα complex remains intact in the cytoplasm. In macrophages stimulated with various TLR agonists, treatment with this compound has been shown to sequentially inhibit IκBα degradation and the subsequent nuclear import of the NF-κB p65 subunit. nih.gov

Downstream EventEffect of this compoundReference
IκBα PhosphorylationInhibited nih.gov
IκBα DegradationInhibited nih.gov
NF-κB p65 Nuclear ImportInhibited nih.gov

Comprehensive Examination of NF-κB Dependent Transcriptional Regulation by this compound

The culmination of this compound's mechanism of action is the modulation of NF-κB-dependent gene transcription. By preventing the nuclear translocation of NF-κB, this compound effectively suppresses the expression of a suite of pro-inflammatory genes that are under the transcriptional control of NF-κB. nih.gov Research has demonstrated that this compound interrupts IKKβ-inducible NF-κB activation and the subsequent NF-κB-regulated expression of genes such as those for tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), and high mobility group box 1 (HMGB-1). nih.govresearchgate.net This transcriptional repression has been observed in macrophages stimulated with a variety of TLR agonists, highlighting the broad applicability of this compound's inhibitory action across different inflammatory stimuli. nih.gov

Synthetic Methodologies and Chemical Biology of Cga Jk3

Synthetic Routes for Caffeic Acid Cyclohexylamide (CGA-JK3)

Caffeic Acid Cyclohexylamide (this compound) is a synthesized compound used in research to explore its biological effects, particularly its role in inhibiting IκB kinase β (IKKβ) and the subsequent activation of nuclear factor-κB (NF-κB) researchgate.netscience.govscience.gov. While detailed step-by-step synthetic protocols for this compound itself were not extensively detailed in the reviewed literature, the synthesis of related caffeic acid amides and derivatives for the purpose of generating analogs has been reported researchgate.netscience.gov. The synthesis of a series of caffeic acid amides, for instance, has been undertaken to evaluate their synergistic activity with other compounds science.gov. Similarly, the generation of catechol and dioxolane analogs containing a thiazole (B1198619) motif, derived from caffeic acid, highlights the synthetic efforts in creating CGA derivatives for biological evaluation researchgate.net. These examples indicate that standard organic synthesis techniques for amide formation are likely employed in the production of this compound and its related analogs, typically involving the coupling of caffeic acid or a derivative with cyclohexylamine (B46788) or a related amine.

Chemical Modifications and Derivative Synthesis of this compound Analogs

Chemical modifications of this compound and the synthesis of its analogs are crucial for understanding how structural changes influence biological activity. Researchers have synthesized a series of CGA derivatives to explore their inhibitory potential against various biological targets researchgate.netscience.gov. Examples include the synthesis of catechol and dioxolane analogs incorporating a thiazole motif, which were evaluated for their inhibitory activity researchgate.net. The creation of fluorinated derivatives of related caffeic acid compounds, such as caffeic acid phenethyl amide (CAPA), also illustrates the strategy of chemical modification to study the impact of substituents on activity and pharmacokinetic properties researchgate.net. These modifications aim to probe the necessity of specific functional groups, alter physicochemical properties, or improve interactions with target molecules, thereby providing insights for the rational design of more potent or selective compounds.

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding the molecular basis of this compound's biological effects. Research has established that this compound acts as an inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway researchgate.netscience.govscience.govresearchgate.net. SAR studies have shown that this compound inhibits IKKβ-catalyzed kinase activity through a competitive mechanism with respect to ATP, and it has been shown to dock at the ATP-binding active site on the crystal structure of human IKKβ researchgate.netscience.govscience.gov. This suggests that the structural features of this compound allow it to effectively compete with ATP for binding to the IKKβ enzyme.

Advanced Research Methodologies Applied to Cga Jk3 Studies

Biochemical and Enzymatic Assay Techniques for IKKβ Activity Assessment

To understand the interaction of CGA-JK3 with its molecular targets, researchers have employed a variety of biochemical and enzymatic assays. A primary focus of these investigations has been the assessment of IκB kinase β (IKKβ) activity, a key enzyme in inflammatory signaling pathways. Continuous enzyme activity assays are often utilized to monitor the real-time progress of the enzymatic reaction in the presence of this compound. nih.gov These assays typically measure the phosphorylation of a substrate by IKKβ, with the rate of phosphorylation indicating the enzyme's activity. The introduction of this compound into these assay systems allows for the determination of its inhibitory or modulatory effects on IKKβ.

Data from such assays are crucial for determining key kinetic parameters. The half-maximal inhibitory concentration (IC50) is a critical value derived from these experiments, representing the concentration of this compound required to inhibit 50% of the IKKβ enzyme activity. This quantitative measure is fundamental in assessing the potency of the compound. Furthermore, these assays can be adapted for high-throughput screening, enabling the rapid testing of numerous compounds to identify potent inhibitors. nih.gov

Molecular Biology Approaches for Gene Expression Analysis (e.g., RT-PCR)

The impact of this compound on cellular function is further investigated at the genetic level using molecular biology techniques. Reverse transcription-polymerase chain reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is a pivotal method for analyzing changes in gene expression following treatment with this compound. mdpi.commdpi.com This technique allows for the precise measurement of messenger RNA (mRNA) levels of specific genes, providing insights into how this compound may alter cellular pathways.

In studies involving this compound, researchers typically treat cells with the compound and then isolate the total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. By measuring the amplification of target gene sequences, such as those for inflammatory cytokines, researchers can determine whether this compound upregulates or downregulates their expression. The stability of reference genes, or housekeeping genes, is crucial for the accurate normalization of gene expression data in these experiments. mdpi.com

Immunological and Cellular Assays for Inflammatory Responses (e.g., Western Blot, Flow Cytometry)

To explore the effects of this compound on inflammatory responses at the protein level, a suite of immunological and cellular assays is utilized. Western blotting is a widely used technique to detect and quantify specific proteins in a sample. clinexprheumatol.orgnih.gov In the context of this compound research, cells are treated with the compound, and cell lysates are prepared. Proteins from these lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to proteins of interest, such as components of the NF-κB signaling pathway. This allows for the assessment of changes in protein levels or their post-translational modifications, like phosphorylation, in response to this compound.

Flow cytometry is another powerful tool for analyzing cellular responses to this compound. nih.govresearchgate.net This technique allows for the rapid, multi-parameter analysis of individual cells within a population. Researchers can use fluorescently labeled antibodies to identify specific cell types and to measure the expression of cell surface or intracellular proteins. For instance, flow cytometry can be used to quantify the production of inflammatory cytokines by immune cells after treatment with this compound. It is also instrumental in assessing cell health, proliferation, and apoptosis, providing a detailed picture of the compound's cellular impact. nih.gov

In Vivo Animal Model Development and Application for this compound Efficacy Assessment

To evaluate the therapeutic potential and physiological effects of this compound in a living organism, researchers utilize in vivo animal models. nih.govnih.gov These models are designed to mimic human diseases, providing a platform to assess the efficacy of the compound in a more complex biological system. cyagen.com The selection of an appropriate animal model is critical and depends on the specific disease or biological process being studied. nih.gov

In the assessment of this compound, animal models of inflammatory diseases are commonly employed. These models can be induced through genetic modification or by administering a substance that triggers an inflammatory response. Once the disease model is established, animals are treated with this compound, and various physiological and molecular parameters are monitored. This can include observing changes in disease symptoms, collecting tissue samples for histological analysis, and measuring biomarkers of inflammation in the blood. These in vivo studies are essential for bridging the gap between in vitro findings and potential clinical applications. nih.gov

Computational Approaches for Molecular Docking and Interaction Prediction

Computational methods play a crucial role in modern drug discovery and are applied to predict and analyze the interaction of this compound with its biological targets. nih.govaustraliansciencejournals.com Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the case of this compound, docking simulations are performed to predict how it binds to the active site of target proteins like IKKβ. stmjournals.com

Comparative Analysis with Other Ikkβ Inhibitors and Anti Inflammatory Agents

Mechanistic Distinctions of CGA-JK3 from Other NF-κB Pathway Modulators

The NF-κB signaling pathway is a central regulator of inflammation and immunity, activated by various stimuli such as cytokines, pathogens, and stress. The canonical NF-κB pathway is primarily mediated by the IKK complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (NEMO). Activation of this complex, particularly IKKβ, leads to the phosphorylation, ubiquitination, and degradation of IκB proteins, thereby releasing NF-κB dimers (most commonly p50/p65) to translocate into the nucleus and regulate gene expression. wikipedia.orgdovepress.comecrjournal.com

This compound functions as an ATP-competitive inhibitor of IKKβ-catalyzed kinase activity. medchemexpress.comresearchgate.net This means that this compound competes with ATP for binding to the active site of the IKKβ enzyme, thereby preventing IKKβ from phosphorylating its substrates, such as IκBα. researchgate.net This inhibition of IκBα phosphorylation consequently interrupts the degradation of IκBα and the subsequent activation and nuclear translocation of NF-κB. researchgate.net

Other modulators of the NF-κB pathway can act at different points. Some inhibitors may target upstream signaling molecules that lead to IKK activation. Others might interfere with the ubiquitination or degradation of IκB proteins, or directly inhibit the DNA binding or transcriptional activity of NF-κB dimers in the nucleus. wikipedia.orgdovepress.com For instance, some compounds might target IKKα or IKKε/TBK1, which are involved in the non-canonical and innate immune signaling pathways, respectively, although the role of TBK1 in NF-κB activation is still under investigation. medchemexpress.comnih.gov

The specific ATP-competitive mechanism of this compound targeting IKKβ distinguishes it from inhibitors that may have broader effects on other kinases or target different components of the NF-κB pathway. medchemexpress.comresearchgate.net This targeted approach to inhibiting IKKβ activity is crucial for disrupting the canonical inflammatory signaling cascade.

Comparison of Biological Efficacy of this compound with Established Anti-inflammatory Compounds in Preclinical Settings

Preclinical studies have investigated the anti-inflammatory effects of this compound, particularly in models of lethal inflammation induced by Toll-like receptor (TLR) agonists. This compound has demonstrated the ability to ameliorate inflammatory responses in mice models of endotoxic shock induced by lipopolysaccharide (LPS), cecal ligation and puncture (CLP)-challenged septic shock, and LPS plus D-galactosamine (GalN)-induced acute liver failure (ALF). researchgate.net These models are commonly used to study severe systemic inflammation.

In these preclinical settings, this compound inhibited IKKβ-catalyzed IκB phosphorylation in macrophages stimulated with various TLR agonists, leading to interrupted NF-κB activation and reduced expression of NF-κB-regulated pro-inflammatory mediators such as TNF-α, IL-1α, and HMGB-1. researchgate.net This demonstrates its efficacy in suppressing the inflammatory cascade triggered by innate immune activation.

Comparing the efficacy of this compound with established anti-inflammatory compounds requires examining studies conducted in similar preclinical models. Established anti-inflammatory agents include non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and aspirin, which primarily inhibit cyclooxygenase (COX) enzymes, and corticosteroids like dexamethasone, which exert broad immunosuppressive effects by influencing the expression of numerous genes involved in inflammation. truemeds.innih.govnih.govplos.org

While direct head-to-head comparisons of this compound with a wide range of established anti-inflammatory compounds in identical preclinical models are not extensively detailed in the provided search results, some comparisons can be inferred based on the reported mechanisms and effects. For example, NSAIDs like bromfenac, diclofenac, and amfenac (B1665970) inhibit COX-1 and COX-2, reducing prostaglandin (B15479496) production, a key mediator of inflammation. plos.org Dexamethasone, as a corticosteroid, acts through intracellular receptors to modulate gene expression, suppressing pro-inflammatory cytokine production and promoting anti-inflammatory mediators. nih.gov

This compound's mechanism of inhibiting IKKβ directly targets a central node in the NF-κB pathway, which is upstream of the production of many inflammatory cytokines, including TNF-α and IL-6, which are also targeted by other anti-inflammatory strategies. researchgate.netmdpi.com The ability of this compound to rescue mice from lethal inflammation in models like endotoxic shock and sepsis suggests a potent anti-inflammatory effect in severe systemic conditions. researchgate.net

Some studies have explored the anti-inflammatory potential of other compounds by targeting NF-κB or related pathways in preclinical settings. For instance, artemisinin (B1665778) compounds have shown anti-inflammatory potential by targeting NF-κB, TNF-α, and NLRP3 pathways in mice. nih.gov Chlorogenic acid (CGA), a related compound, has been shown to potentiate the anti-inflammatory activity of curcumin (B1669340) by suppressing NF-κB pathway components in LPS-stimulated cells. mdpi.com While these studies highlight the importance of the NF-κB pathway in inflammation and the potential of various compounds to modulate it, the specific efficacy of this compound in direct comparison to these or widely used clinical anti-inflammatory drugs in standardized preclinical trials would provide a clearer picture of its relative potency.

Based on the available information, this compound demonstrates significant anti-inflammatory activity in preclinical models of severe inflammation by specifically inhibiting IKKβ, a key regulator of the NF-κB pathway. researchgate.net Its efficacy in rescuing animals from lethal inflammatory conditions highlights its potential as a therapeutic agent for inflammatory diseases. researchgate.net Further comparative studies are needed to precisely position its efficacy relative to established anti-inflammatory drugs across various inflammatory conditions.

Table 1: Mechanistic Comparison of this compound and Other Anti-inflammatory Agents

Compound ClassExample CompoundsPrimary Mechanism of ActionTarget Pathway(s)
IKKβ InhibitorThis compound, IKK-16, BI 605906, SC-514 medchemexpress.comresearchgate.netijbs.comopnme.comInhibits IKKβ kinase activity (ATP-competitive for this compound) medchemexpress.comresearchgate.netCanonical NF-κB pathway
NSAIDsIbuprofen, Aspirin, Dexamethasone, Bromfenac, Diclofenac, Amfenac truemeds.innih.govnih.govplos.orgInhibits Cyclooxygenase (COX) enzymes (COX-1 and COX-2) nih.govplos.orgwikipedia.orgProstaglandin synthesis pathway
CorticosteroidsDexamethasone nih.govModulates gene expression via intracellular receptorsMultiple inflammatory pathways, including NF-κB modulation
Other NF-κB ModulatorsArtemisinin compounds, Chlorogenic Acid (in combination with Curcumin) mdpi.comnih.govVaried, can involve NF-κB, TNF-α, NLRP3, or potentiation of other compounds' effectsNF-κB pathway and related inflammatory cascades

Table 2: Preclinical Efficacy Highlights of this compound

Preclinical ModelKey Findings
LPS-induced endotoxic shock in mice researchgate.netAmeliorated inflammatory responses, inhibited IKKβ-catalyzed IκB phosphorylation, reduced pro-inflammatory mediator expression. researchgate.net
CLP-challenged septic shock in mice researchgate.netAmeliorated inflammatory responses, inhibited IKKβ-catalyzed IκB phosphorylation, reduced pro-inflammatory mediator expression. researchgate.net
LPS plus GalN-induced acute liver failure (ALF) in mice researchgate.netAmeliorated inflammatory responses, inhibited IKKβ-catalyzed IκB phosphorylation, reduced pro-inflammatory mediator expression. researchgate.net
LPS-stimulated RAW 264.7 cells medchemexpress.comresearchgate.netInhibited IκBα phosphorylation, interrupted IKKβ-inducible NF-κB activation, reduced NF-κB-regulated gene expression (TNF-α, IL-1α, HMGB-1). researchgate.net
Rescue from lethal inflammation in septic mice researchgate.netShowed significant survival rate in treated groups. researchgate.net

Future Research Directions and Translational Perspectives for Cga Jk3

Exploration of Additional Biological Targets and Off-Target Effects of CGA-JK3

While this compound is known to target IKKβ, further research is needed to comprehensively explore its full spectrum of biological targets. medchemexpress.comresearchgate.net Investigating additional kinases or other proteins that this compound might interact with could reveal novel mechanisms of action or potential off-target effects. Techniques such as kinome profiling or unbiased target identification methods could be employed. Understanding off-target effects is crucial in preclinical research to assess the specificity of this compound and predict potential unintended biological consequences in model systems. nih.govmdpi.comyoutube.com Methods for assessing off-target effects include in silico tools for prediction, cell-free methods, and cell culture-based methods. nih.gov

Investigation of this compound in Novel Preclinical Disease Models (Excluding Human Clinical Contexts)

The demonstrated efficacy of this compound in preclinical models of sepsis and acute liver failure suggests its potential in other inflammatory or immune-mediated conditions in non-human subjects. researchgate.net Future research could investigate the effects of this compound in novel preclinical disease models, such as models of inflammatory bowel disease, arthritis, or other conditions where NF-κB signaling is implicated. These studies, conducted in appropriate animal or in vitro models, would help to determine the broader applicability of this compound as a research tool or potential therapeutic candidate in non-human biological systems. Preclinical studies are essential for providing initial indications on tolerability, dosage, and mechanism of action in animal models before any human testing. okids-net.atppd.com They involve in vivo or in vitro testing and can include computer modeling. ppd.comprofil.com

Development of Advanced Synthetic Strategies for this compound and its Analogs

Developing more efficient and scalable synthetic routes for this compound is important for facilitating further research and potential large-scale preclinical studies. medchemexpress.com Research into advanced synthetic strategies could explore novel chemical reactions, catalysts, or purification methods to improve yield, reduce costs, and minimize environmental impact. Additionally, the synthesis and evaluation of this compound analogs with modifications to its chemical structure could lead to compounds with improved potency, selectivity, or pharmacokinetic properties in preclinical models. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogs would provide valuable insights into the molecular features critical for IKKβ inhibition and other potential activities. nih.gov

Integration of Omics Technologies in this compound Research

Integrating omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of how this compound affects biological systems at a molecular level in preclinical settings. nih.govgenome.govtempus.com Transcriptomics could reveal changes in gene expression profiles in response to this compound treatment in cell or animal models. Proteomics could identify alterations in protein levels and post-translational modifications, particularly within the NF-κB pathway and related signaling networks. Metabolomics could shed light on metabolic changes induced by this compound. nih.gov The integration of these diverse datasets through multi-omics analysis can help to unravel complex biological networks influenced by this compound and identify potential biomarkers of its activity or efficacy in non-human models. nih.govgenome.gov

Bioengineering and Delivery System Research for this compound (Excluding Human Administration)

Research into bioengineering approaches and advanced delivery systems for this compound could enhance its utility in preclinical studies by improving its stability, solubility, or targeted delivery to specific tissues or cells in animal models or in vitro systems. nih.govnih.gov This could involve encapsulating this compound in nanoparticles, liposomes, or other biocompatible carriers. nih.govresearchgate.netnih.gov Investigating different delivery methods, such as localized administration in animal models of specific diseases, could help to maximize its efficacy while potentially minimizing systemic exposure. nih.gov These efforts are focused on optimizing the compound's performance within research settings and preclinical models, without involving human administration.

Q & A

Q. What is the molecular mechanism by which CGA-JK3 inhibits NF-κB activation in innate immune responses?

  • Methodological Answer : Experimental validation involves Western blotting to quantify NF-κB p65 protein levels under LPS stimulation, with and without this compound (30 μM). Immunofluorescence staining (e.g., DAPI for nuclei, red markers for cells) confirms nuclear translocation inhibition . Dose-dependent studies (1–30 μM) and time-course experiments (2–4 hours) further characterize the compound’s efficacy and kinetics .

Q. How should researchers design in vitro experiments to assess this compound’s anti-inflammatory effects?

  • Methodological Answer :
  • Cell Lines : Use primary macrophages or established cell lines (e.g., RAW 264.7) treated with LPS to model inflammation.
  • Controls : Include untreated (media alone), LPS-only, and LPS + this compound groups.
  • Assays : Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and NF-κB activity via luciferase reporter assays. Validate findings with triplicate runs and statistical analysis (ANOVA with post-hoc tests) .

Q. What ethical considerations apply when using this compound in animal studies?

  • Methodological Answer :
  • Ethical Approval : Obtain approval from institutional review boards (e.g., IACUC) specifying the study’s purpose, humane endpoints, and euthanasia protocols.
  • Data Integrity : Maintain detailed records of animal weights, survival rates, and histological analyses. Ensure transparency in reporting adverse effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare experimental variables (e.g., LPS concentration, cell types, this compound purity) across studies. Use funnel plots to assess publication bias.
  • Replication : Reproduce key experiments (e.g., dose-response curves) under standardized conditions. Address batch-to-batch variability in compound synthesis .

Q. What interdisciplinary approaches enhance the study of this compound’s therapeutic potential?

  • Methodological Answer :
  • Computational Modeling : Predict this compound’s binding affinity to IκB kinase using molecular docking (e.g., AutoDock Vina).
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map downstream signaling pathways. Validate findings with CRISPR-Cas9 knockout models .

Q. How should researchers address reproducibility challenges in this compound experiments?

  • Methodological Answer :
  • Protocol Standardization : Document reagent sources (e.g., LPS vendor), incubation times, and equipment calibration. Share raw data and code via repositories like Zenodo.
  • Blinded Analysis : Use third-party labs for independent validation of NF-κB inhibition assays .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response effects?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism. Calculate IC50 values with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

  • Methodological Answer :
  • Metadata Standards : Use ISA-Tab format to describe experimental workflows.
  • Repository Uploads : Deposit datasets in discipline-specific repositories (e.g., GEO for transcriptomics, PRIDE for proteomics) with persistent identifiers (DOIs) .

Experimental Validation & Peer Review

Q. What criteria should peer reviewers apply to studies on this compound?

  • Methodological Answer :
  • Transparency : Verify raw data availability, ethical approvals, and conflict-of-interest disclosures.
  • Robustness : Assess statistical power, control groups, and technical replicates. Flag overinterpretation of preliminary findings .

Q. How can in silico predictions of this compound’s pharmacokinetics be experimentally validated?

  • Methodological Answer :
  • ADME Studies : Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo PK profiling (plasma half-life, bioavailability).
  • Cross-Species Comparison : Compare murine and human hepatocyte metabolism to predict translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.